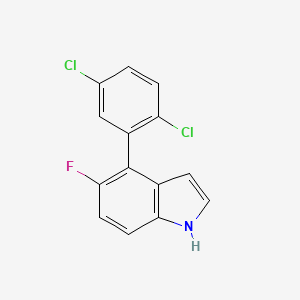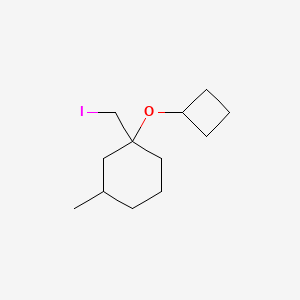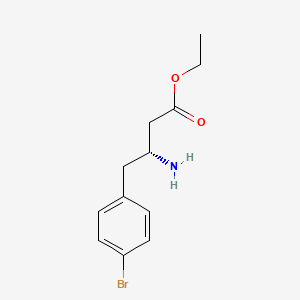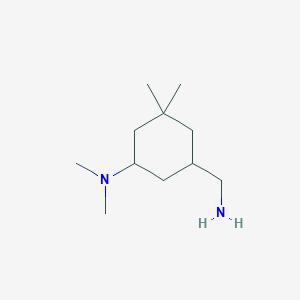![molecular formula C11H12BrIO2 B13086614 3-[(2-Bromophenyl)methoxy]-4-iodooxolane](/img/structure/B13086614.png)
3-[(2-Bromophenyl)methoxy]-4-iodooxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Bromophenyl)methoxy]-4-iodooxolane is an organic compound with the molecular formula C11H12BrIO2. It is characterized by the presence of a bromophenyl group, a methoxy group, and an iodooxolane ring. This compound is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Bromophenyl)methoxy]-4-iodooxolane typically involves a multi-step process. One common method includes the following steps:
Methoxylation: The addition of a methoxy group to the bromophenyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to achieve the desired product efficiently.
化学反応の分析
Types of Reactions
3-[(2-Bromophenyl)methoxy]-4-iodooxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxolane derivatives or reduction to remove halogen atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxolane derivatives, while oxidation and reduction reactions can produce different oxolane compounds with altered functional groups.
科学的研究の応用
3-[(2-Bromophenyl)methoxy]-4-iodooxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[(2-Bromophenyl)methoxy]-4-iodooxolane involves its interaction with specific molecular targets. The bromophenyl and iodooxolane groups can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-[(2-Chlorophenyl)methoxy]-4-iodooxolane
- 3-[(2-Fluorophenyl)methoxy]-4-iodooxolane
- 3-[(2-Methylphenyl)methoxy]-4-iodooxolane
Uniqueness
3-[(2-Bromophenyl)methoxy]-4-iodooxolane is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties compared to its analogs. The combination of these halogens allows for specific interactions and reactions that are not possible with other similar compounds.
特性
分子式 |
C11H12BrIO2 |
|---|---|
分子量 |
383.02 g/mol |
IUPAC名 |
3-[(2-bromophenyl)methoxy]-4-iodooxolane |
InChI |
InChI=1S/C11H12BrIO2/c12-9-4-2-1-3-8(9)5-15-11-7-14-6-10(11)13/h1-4,10-11H,5-7H2 |
InChIキー |
YUCZKGIOENTBNS-UHFFFAOYSA-N |
正規SMILES |
C1C(C(CO1)I)OCC2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![cis-5-Benzyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate dihydrochloride](/img/structure/B13086591.png)


![(R)-2-Amino-2-(benzo[B]thiophen-2-YL)acetic acid](/img/structure/B13086603.png)




